

CAS number 773135-66-3 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

Introduction

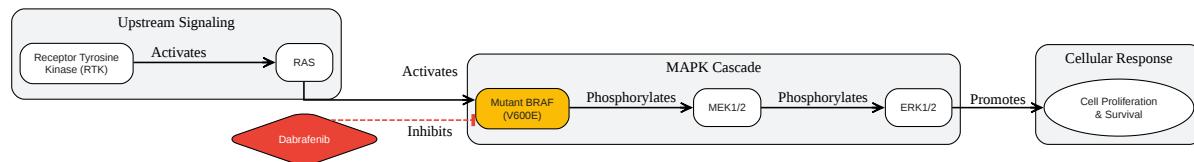
Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.
[1][2][3] This pathway plays a crucial role in regulating cell growth, proliferation, and survival.[3]
[4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell proliferation in various cancers, most notably melanoma.[4][5][6] Dabrafenib is an FDA-approved targeted therapy for patients with BRAF V600 mutation-positive metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[7][8] This guide provides a comprehensive technical overview of dabrafenib, including its mechanism of action, physicochemical properties, biological activity, and key experimental protocols for research applications.

Mechanism of Action: Targeting the Aberrant MAPK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of the BRAF kinase.[1][2] It exhibits high selectivity for the mutated BRAF V600 forms, including V600E, V600K, and V600D, over the wild-type BRAF.[1][7][9] By binding to the ATP-binding site of the mutant BRAF kinase, dabrafenib blocks its catalytic activity, thereby inhibiting the phosphorylation of its downstream targets, MEK1 and MEK2.[1][10] This, in turn, prevents the subsequent phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of the entire MAPK signaling

cascade.[1][3] The ultimate consequence of this inhibition is cell cycle arrest at the G1 phase and the induction of apoptosis in BRAF-mutant tumor cells.[1]

It is important to note the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells when treated with BRAF inhibitors like dabrafenib.[1] This occurs due to the transactivation of CRAF by the inhibitor-bound BRAF, leading to increased ERK signaling.[4] This paradoxical activation is a key consideration in the clinical setting and has led to the development of combination therapies with MEK inhibitors, such as trametinib, to mitigate this effect and enhance therapeutic efficacy.[1][2]



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Figure 1: Mechanism of action of Dabrafenib in inhibiting the MAPK signaling pathway.

Physicochemical Properties

A clear understanding of the physicochemical properties of dabrafenib is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Source |
|-------------------|---|---|
| CAS Number | 1195765-45-7 | [7] [8] |
| Synonyms | GSK2118436, Tafinlar | [8] [11] [12] |
| Molecular Formula | C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂ | [7] [8] |
| Molecular Weight | 519.56 g/mol | [8] [11] |
| IUPAC Name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [7] [8] |
| Appearance | Solid | [13] |
| Solubility | DMSO: ≥26 mg/mL; Insoluble in H ₂ O | [9] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [14] |

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the anti-proliferative activity of dabrafenib in BRAF-mutant cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of dabrafenib in a BRAF V600E-mutant melanoma cell line (e.g., A375).

Materials:

- Dabrafenib (GSK2118436)
- BRAF V600E-mutant melanoma cell line (e.g., A375)

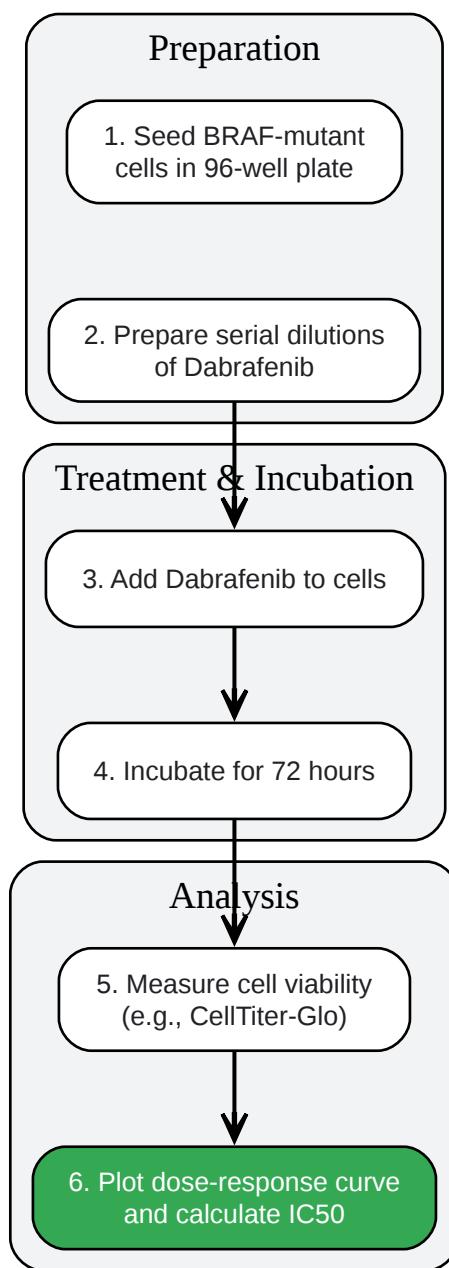
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer
- DMSO (for stock solution preparation)

Procedure:

- Cell Seeding:
 - Trypsinize and count A375 cells.
 - Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of dabrafenib in DMSO.[14]
 - Perform serial dilutions of the dabrafenib stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 μ M).
 - Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of dabrafenib. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
 - Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Cell Viability Measurement:

- After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 μ L of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.

- Data Analysis:
 - Subtract the average luminescence of the no-cell control from all other wells.
 - Normalize the data to the vehicle control (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the dabrafenib concentration.
 - Determine the IC_{50} value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).



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Figure 2: Workflow for an in vitro cell proliferation assay to determine the IC₅₀ of Dabrafenib.

Biological Activity and Selectivity

Dabrafenib demonstrates potent and selective inhibitory activity against BRAF V600 mutations. Its efficacy has been extensively characterized in both preclinical and clinical studies.

| Target/Cell Line | IC ₅₀ /GI ₅₀ | Comments | Source |
|--|------------------------------------|---|--------------|
| B-RafV600E (enzyme) | 0.6 nM | Potent inhibition of the most common BRAF mutation. | [11][14][15] |
| B-RafV600K (enzyme) | 0.5 nM | Similar potency against another prevalent BRAF mutation. | [9][14] |
| B-RafV600D (enzyme) | 1.9 nM | Effective against less common BRAF mutations. | [9] |
| Wild-type B-Raf (enzyme) | 3.2 nM | Demonstrates selectivity for mutant over wild-type BRAF. | [14] |
| c-Raf (enzyme) | 5.0 nM | Less potent against other Raf isoforms. | [11][14][15] |
| A375P (B-RafV600E melanoma cells) | 8 nM | Potent anti-proliferative activity in a relevant cell line. | [9][16] |
| Colo205 (B-RafV600E colorectal cancer cells) | 7 nM | Efficacy demonstrated across different cancer types with the same mutation. | [9][16] |

In vivo studies using xenograft mouse models with BRAF V600E-mutant tumors have shown that oral administration of dabrafenib leads to significant tumor growth inhibition and even complete tumor regression at higher doses.[1][16]

Clinical Significance and Future Directions

Dabrafenib has significantly improved outcomes for patients with BRAF V600-mutant cancers. [10] Clinical trials have demonstrated its efficacy as both a monotherapy and in combination with the MEK inhibitor trametinib.[1][17][18] The combination therapy, in particular, has shown

superior response rates and progression-free survival compared to dabrafenib alone, and it also mitigates the risk of developing secondary cutaneous squamous cell carcinomas associated with paradoxical MAPK pathway activation.[1][6]

Current and future research is focused on several key areas:

- Overcoming Resistance: Investigating the mechanisms of acquired resistance to dabrafenib and developing strategies to overcome it, such as triple combination therapies.[4]
- Expanding Indications: Exploring the efficacy of dabrafenib in other BRAF-mutant solid tumors.[19][20]
- Neoadjuvant and Adjuvant Settings: Evaluating the role of dabrafenib in earlier stages of the disease to prevent recurrence.[3]

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF V600-mutant cancers. Its well-defined mechanism of action, potent and selective biological activity, and established clinical efficacy make it an invaluable tool for both researchers and clinicians. A thorough understanding of its properties and the underlying biology of the MAPK pathway is crucial for its effective use in the laboratory and for the development of next-generation therapeutic strategies.

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- To cite this document: BenchChem. [CAS number 773135-66-3 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418083#cas-number-773135-66-3-properties>]

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